molecular formula C17H23N3O7S B2737112 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid CAS No. 866132-76-5

1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid

Cat. No.: B2737112
CAS No.: 866132-76-5
M. Wt: 413.45
InChI Key: KVKJUWMFNYRDPE-UHFFFAOYSA-N
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Description

1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid is a piperidine-based sulfonamide derivative characterized by a 4-hydroxypiperidino substituent on the phenyl ring and a nitro group at the 3-position. The compound’s structure integrates a sulfonyl bridge connecting the aromatic and piperidine moieties, with a carboxylic acid group at the 4-position of the piperidine ring.

Properties

IUPAC Name

1-[4-(4-hydroxypiperidin-1-yl)-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O7S/c21-13-5-7-18(8-6-13)15-2-1-14(11-16(15)20(24)25)28(26,27)19-9-3-12(4-10-19)17(22)23/h1-2,11-13,21H,3-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJUWMFNYRDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N3CCC(CC3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the nitrophenyl group. The hydroxylation of piperidine and nitration of phenyl groups are common initial steps. The sulfonylation process follows, where a sulfonyl chloride reacts with the hydroxypiperidino derivative under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise temperature control, pH adjustments, and the use of catalysts to optimize yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing piperidine moieties exhibit notable antibacterial properties. For instance, derivatives similar to 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .

Case Study:
A study synthesized several piperidine derivatives, demonstrating moderate to strong antibacterial activity. The compounds were evaluated using standard agar diffusion methods, showing promising results against multiple bacterial strains .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in the treatment of Alzheimer's disease.

Case Study:
In vitro assays revealed that related compounds exhibited strong AChE inhibitory activity with IC50 values comparable to established drugs . This suggests that this compound may also possess similar properties.

Anticancer Activity

Piperidine derivatives have been explored for their anticancer effects, targeting various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

Case Study:
In a recent study, a series of piperidine-based compounds were tested against human cancer cell lines, showing significant antiproliferative effects. The compounds were found to induce cell cycle arrest and apoptosis in cancer cells .

Biochemical Mechanisms

The biochemical pathways influenced by this compound include:

  • Inhibition of Kinases: It has been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including Alzheimer's disease .
  • Reduction of Inflammatory Markers: Studies have shown that this compound can significantly reduce nitric oxide levels in microglial cells, indicating anti-inflammatory properties .

Safety and Toxicity

The safety profile of the compound has been evaluated through cytotoxicity assays on various cell lines. Results indicate that it exhibits low toxicity at therapeutic concentrations, making it a candidate for further development in clinical settings.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity
Enzyme InhibitionStrong AChE inhibition
AnticancerSignificant antiproliferative effects
Anti-inflammatoryReduced nitric oxide levels

Mechanism of Action

The mechanism of action of 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitrophenyl and sulfonyl groups play crucial roles in these interactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Key Comparisons:

Compound Name Substituents on Phenyl Ring Molecular Weight Key Properties/Applications References
Target Compound 4-(4-Hydroxypiperidino), 3-NO₂ ~453.45* Enhanced hydrophilicity; potential CNS activity
1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid 4-Morpholino, 3-NO₂ ~441.43* Improved solubility; morpholino enhances metabolic stability
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid 3-F ~287.29 Reduced electron withdrawal; higher lipophilicity
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (HCl salt) 4-Cl ~296.21 Increased halogen-mediated bioactivity; higher crystallinity

Analysis:

  • The 4-hydroxypiperidino group in the target compound introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to morpholino (a saturated oxygen-containing ring) in the analog from . However, morpholino derivatives may exhibit better metabolic stability due to reduced susceptibility to oxidative enzymes .
  • The 3-nitro group in the target compound and its morpholino analog contrasts with halogen substituents (e.g., 3-F, 4-Cl).

Functional Group Modifications

Carboxylic Acid vs. Ester Prodrugs:

Compound Name Functional Group Molecular Weight Bioavailability Considerations References
Target Compound Carboxylic acid ~453.45* High polarity may limit membrane permeation
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate Ethyl ester ~376.81 Improved lipophilicity; prodrug strategy for enhanced absorption
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid Sulfamoyl, carboxylic acid ~329.33 Dual functional groups may enhance target binding (e.g., enzyme inhibition)

Analysis:

  • The carboxylic acid group in the target compound contributes to ionization at physiological pH, reducing blood-brain barrier penetration compared to ester prodrugs like the ethyl ester in .

Pharmacological and Stability Profiles

Stability and Toxicity:

  • The target compound’s 4-hydroxypiperidino group may confer susceptibility to glucuronidation or sulfation, impacting its half-life compared to non-hydroxylated analogs like 4-(p-chlorophenyl) derivatives () .
  • Nitro group positioning (3-nitro in the target vs.

Bioactivity:

  • Morpholino-containing analogs () are frequently explored in kinase inhibitors due to their ability to mimic phosphate groups, whereas hydroxypiperidino derivatives may target receptors requiring hydroxyl-mediated binding (e.g., GABA analogs) .

Biological Activity

1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a nitrophenyl moiety, contributing to its biological activity. The molecular formula is C17H21N3O8SC_{17}H_{21}N_{3}O_{8}S with a molecular weight of 427.43 g/mol.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate to Strong
Compound BBacillus subtilisModerate to Strong
Compound COther StrainsWeak to Moderate

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. A recent study highlighted that several synthesized analogs showed strong inhibitory activity against urease, with IC50 values significantly lower than those of standard inhibitors .

EnzymeInhibitorIC50 (µM)
AcetylcholinesteraseCompound X2.14 ± 0.003
UreaseCompound Y0.63 ± 0.001

Anticancer Potential

The antiproliferative effects of the compound have been assessed in vitro on cancer cell lines such as HCT-116 colon carcinoma cells. Studies indicate that modifications in the chemical structure can enhance its potency as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy .

Case Studies

  • Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated for their antibacterial activity against multiple strains. The study revealed that compounds with specific substitutions on the piperidine ring exhibited enhanced activity against resistant bacterial strains .
  • Enzyme Inhibition Studies : In a comparative analysis, several compounds were tested for their ability to inhibit urease and AChE. The results indicated that structural variations significantly influenced their inhibitory potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Cancer Cell Line Testing : The compound was subjected to antiproliferative assays against various cancer cell lines, demonstrating promising results that warrant further investigation into its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are established for synthesizing 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid, and what intermediates are critical?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

  • Sulfonation : Introducing the sulfonyl group via reaction with sulfonating agents like 3-nitrobenzenesulfonyl chloride under anhydrous conditions .
  • Nitrophenyl Incorporation : Coupling the sulfonated intermediate with 4-hydroxypiperidine via nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) .
  • Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group at the 4-position of piperidine using KMnO₄ or CrO₃ under acidic conditions .
    Critical intermediates include 4-(chlorosulfonyl)-3-nitrophenylpiperidine and 4-hydroxypiperidine-protected derivatives. Characterization via IR (sulfonyl S=O stretch at ~1350 cm⁻¹) and ¹³C NMR (carboxylic acid C=O at ~170 ppm) is essential .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm sulfonyl (S=O asymmetric stretch at 1320–1370 cm⁻¹) and nitro (N=O stretch at 1520–1560 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.5–3.0 ppm, multiplet) and aromatic protons from the nitrophenyl group (δ 7.5–8.5 ppm). The carboxylic acid proton is typically absent in D₂O-exchanged spectra .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or NO₂ groups) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for derivatizing the nitro and sulfonyl groups?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states for sulfonation or nitro-group reduction. For example, B3LYP/6-31G* calculations predict regioselectivity in electrophilic substitutions .
  • Solvent Effects : Conduct COSMO-RS simulations to screen solvents for improved yield (e.g., DMF vs. THF) by analyzing solvation free energy .
  • Kinetic Modeling : Apply microkinetic models to identify rate-limiting steps (e.g., sulfonyl chloride activation) and optimize temperature/pH .
  • Validation : Cross-reference computational predictions with experimental Arrhenius plots or Hammett correlations .

Q. How to resolve contradictory biological activity data across assay systems?

Methodological Answer:

  • Assay-Specific Variables :
    • Membrane Permeability : Measure logP (octanol-water) to assess cellular uptake discrepancies. Hydrophilic derivatives (logP < 0) may underperform in cell-based vs. cell-free assays .
    • Metabolic Stability : Use liver microsome assays to identify rapid degradation in certain models (e.g., cytochrome P450-mediated oxidation) .
  • Statistical Reconciliation : Apply multivariate analysis (PCA or PLS) to isolate variables (e.g., pH, serum proteins) causing activity variance .
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity independent of cellular context .

Q. What strategies enable efficient scale-up of synthesis while maintaining stereochemical purity?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during sulfonation, reducing side products (e.g., di-sulfonated byproducts) .
  • Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to detect early crystallization or racemization .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using fractional factorial designs to maximize yield and enantiomeric excess .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition potency?

Methodological Answer:

  • Enzyme Source Variability : Compare recombinantly expressed vs. tissue-extracted enzymes via Western blot or activity normalization to unit/mg protein .
  • Buffer Composition : Test inhibition under standardized conditions (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT) to eliminate ionic strength or cofactor effects .
  • Negative Control Replication : Include known inhibitors (e.g., EDTA for metalloenzymes) to validate assay robustness across labs .

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